molecular formula C17H23N3O3S B11165721 N-{5-[(3,4-Dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}-2-ethylbutanamide

N-{5-[(3,4-Dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}-2-ethylbutanamide

Cat. No.: B11165721
M. Wt: 349.4 g/mol
InChI Key: MQLVWXGRWIMCDN-UHFFFAOYSA-N
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Description

    N-{5-[(3,4-Dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}-2-ethylbutanamide: is a chemical compound belonging to the class.

  • Its structure consists of a thiadiazole ring (containing sulfur and nitrogen atoms) fused with an ethylbutanamide side chain.
  • The compound’s name reflects its substituents: a 3,4-dimethoxyphenylmethyl group attached to the 1,3,4-thiadiazol-2-YL moiety.
  • Thiadiazoles exhibit diverse biological activities and are of interest in medicinal chemistry.
  • Preparation Methods

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including , , and .

      Common Reagents and Conditions:

      Major Products: These reactions yield derivatives of the compound with modified functional groups.

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis due to its unique structure.

      Biology: Investigated for potential bioactivity, including interactions with receptors or enzymes.

      Medicine: Limited studies, but its analogs may have pharmacological properties.

      Industry: Not widely applied industrially, but research continues.

  • Mechanism of Action

      Targets: The compound’s effects likely involve interactions with , , or .

      Pathways: Further research is needed to elucidate specific pathways.

  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C17H23N3O3S

    Molecular Weight

    349.4 g/mol

    IUPAC Name

    N-[5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide

    InChI

    InChI=1S/C17H23N3O3S/c1-5-12(6-2)16(21)18-17-20-19-15(24-17)10-11-7-8-13(22-3)14(9-11)23-4/h7-9,12H,5-6,10H2,1-4H3,(H,18,20,21)

    InChI Key

    MQLVWXGRWIMCDN-UHFFFAOYSA-N

    Canonical SMILES

    CCC(CC)C(=O)NC1=NN=C(S1)CC2=CC(=C(C=C2)OC)OC

    Origin of Product

    United States

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